2,2-DIMETHYL-N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE
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Overview
Description
2,2-DIMETHYL-N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE is a complex organic compound that features a benzimidazole core linked to a phenoxyethyl group and a propyl chain terminated with a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized with a phenoxyethyl group. The final step involves the introduction of the propanamide group through amidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to scale up the production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The benzimidazole core can be reduced under specific conditions to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and phenoxyethyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxyethyl group would yield phenolic compounds, while reduction of the benzimidazole core would produce reduced benzimidazole derivatives.
Scientific Research Applications
2,2-DIMETHYL-N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. The phenoxyethyl group may enhance the compound’s binding affinity and specificity, while the propanamide group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}propanamide
- 2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]butyl}propanamide
Uniqueness
2,2-DIMETHYL-N-{3-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenoxyethyl group linked to the benzimidazole core through a propyl chain distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
Properties
Molecular Formula |
C23H29N3O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[3-[1-(2-phenoxyethyl)benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C23H29N3O2/c1-23(2,3)22(27)24-15-9-14-21-25-19-12-7-8-13-20(19)26(21)16-17-28-18-10-5-4-6-11-18/h4-8,10-13H,9,14-17H2,1-3H3,(H,24,27) |
InChI Key |
MUQZNPWVIRZSRZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Origin of Product |
United States |
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